molecular formula C24H21ClN6OS2 B12729527 9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-53-2

9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

Cat. No.: B12729527
CAS No.: 132418-53-2
M. Wt: 509.0 g/mol
InChI Key: XLVFRZJXIMWQDP-UHFFFAOYSA-N
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Description

The compound “9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide” is a complex organic molecule that features a unique tetracyclic structure with multiple heteroatoms, including nitrogen, sulfur, and chlorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. A possible synthetic route could involve:

    Formation of the Tetracyclic Core: This could be achieved through a series of cyclization reactions, starting from simpler precursors.

    Introduction of Functional Groups: The chlorophenyl, furan-2-ylmethyl, and carbothioamide groups could be introduced through substitution reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This could involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would need to be carefully controlled.

    Use of Catalysts: Catalysts could be employed to increase the efficiency of key steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thia group could be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups could be reduced to amines.

    Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid could be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst could be employed.

    Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: It could be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure could make it a candidate for studying interactions with biological macromolecules.

    Medicine: It could be investigated for its potential as a therapeutic agent, particularly if it exhibits biological activity.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cell surface receptors, modulating signal transduction pathways.

    DNA Intercalation: The planar structure of the tetracyclic core could allow it to intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide: This compound itself.

    Other Tetracyclic Compounds: Compounds with similar tetracyclic structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the presence of multiple heteroatoms, which could confer unique chemical and biological properties.

Properties

CAS No.

132418-53-2

Molecular Formula

C24H21ClN6OS2

Molecular Weight

509.0 g/mol

IUPAC Name

9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

InChI

InChI=1S/C24H21ClN6OS2/c1-14-28-29-20-12-26-22(16-6-2-3-7-18(16)25)21-17-8-9-30(13-19(17)34-23(21)31(14)20)24(33)27-11-15-5-4-10-32-15/h2-7,10H,8-9,11-13H2,1H3,(H,27,33)

InChI Key

XLVFRZJXIMWQDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NCC5=CC=CO5)C(=NC2)C6=CC=CC=C6Cl

Origin of Product

United States

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